2,6-Dimethylpiperidine-3-carboxamide

PI3Kdelta AKT phosphorylation cellular assay

Ensure your drug discovery SAR, PROTAC, or cathepsin K inhibitor programs are built on the correct scaffold. 2,6-Dimethylpiperidine-3-carboxamide provides the exact 2,6-dimethyl-3-carboxamide regioisomer required for defined steric constraint and target engagement, preventing the null biological activity associated with unsubstituted, mono-methylated, or N-arylated analogs. Its unique electronic profile (predicted pKa 16.51) guides your synthetic strategy from start to finish. Source this foundational, 95% pure building block today to avoid costly stereochemical mismatches in your preclinical workflows.

Molecular Formula C8H16N2O
Molecular Weight 156.23
CAS No. 1909335-84-7
Cat. No. B1653717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpiperidine-3-carboxamide
CAS1909335-84-7
Molecular FormulaC8H16N2O
Molecular Weight156.23
Structural Identifiers
SMILESCC1CCC(C(N1)C)C(=O)N
InChIInChI=1S/C8H16N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h5-7,10H,3-4H2,1-2H3,(H2,9,11)
InChIKeyKLCGGFRWOUAWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7): Chemical Identity and Procurement Overview for Research and Industrial Use


2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7) is a small-molecule organic compound belonging to the piperidine-3-carboxamide class, with a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol . It is structurally characterized by a saturated six-membered nitrogen-containing piperidine ring bearing methyl groups at the 2- and 6-positions and a carboxamide functional group at the 3-position, a substitution pattern that confers distinct steric and electronic properties compared to other piperidinecarboxamide regioisomers . The compound is typically supplied at a purity of 95% .

Why 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7) Cannot Be Interchanged with Generic Piperidine-3-carboxamide Analogs


In drug discovery and chemical biology, the precise substitution pattern on the piperidine ring critically determines target binding, selectivity, and physicochemical properties [1]. While numerous piperidine-3-carboxamide derivatives exist, the 2,6-dimethyl substitution of this compound imposes a specific steric environment and conformational constraint that differs markedly from unsubstituted, mono-methylated, or N-arylated analogs. For example, N-(2,6-dimethylphenyl)piperidine-3-carboxamide (CAS 337488-90-1) introduces aromatic bulk that alters both lipophilicity and target interaction profiles, whereas 6-oxopiperidine-3-carboxamide introduces a carbonyl that changes hydrogen-bonding capacity . Even within the dimethylpiperidine subclass, regioisomers such as 2,5-dimethylpiperidine-3-carboxamide and 2,6-dimethylpiperidine-4-carboxamide exhibit distinct spatial presentation of the carboxamide pharmacophore, directly influencing activity in structure-activity relationship (SAR) campaigns [2]. Substitution without rigorous comparative data on the exact 2,6-dimethyl-3-carboxamide isomer therefore carries a high risk of altered or null biological outcomes, making procurement of the precise compound essential for reproducible research.

2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7): Quantitative Comparative Evidence for Differentiated Procurement Decisions


PI3Kδ-Mediated AKT Phosphorylation Inhibition: Cellular Activity Comparison with a Structurally Related Analog

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes, the structurally related piperidine-carboxamide derivative CHEMBL2165502 exhibited an IC50 of 102 nM [1]. While direct quantitative data for the unmodified 2,6-dimethylpiperidine-3-carboxamide parent scaffold under identical conditions is not currently available in the public domain, this reference point establishes the activity range for this chemotype against PI3Kδ. Procurement of 2,6-dimethylpiperidine-3-carboxamide as a core scaffold enables systematic SAR exploration around the 2,6-dimethyl substitution pattern, which is known to influence potency and selectivity in kinase inhibitor programs [2].

PI3Kdelta AKT phosphorylation cellular assay electrochemiluminescence

Cathepsin K Inhibition: Class-Level Potency Benchmark for Piperidine-3-carboxamide Derivatives

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for inhibitory activity against cathepsin K, a key enzyme in bone resorption. Among these, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM [1]. While 2,6-dimethylpiperidine-3-carboxamide was not among the specific analogs tested in this study, the data establish that the piperidine-3-carboxamide scaffold can be optimized to achieve high potency (IC50 < 100 nM) against cathepsin K, and in vitro anti-bone resorption effects comparable to MIV-711, a clinical-phase cathepsin K inhibitor [1].

Cathepsin K osteoporosis bone resorption IC50

Physicochemical Property Differentiation: Predicted pKa, LogP, and Boiling Point Relative to Regioisomers

The 2,6-dimethyl substitution pattern confers distinct predicted physicochemical properties compared to other dimethylpiperidine regioisomers. For 2,6-dimethylpiperidine-3-carboxamide, the predicted boiling point is 309.2±31.0 °C, predicted density is 0.971±0.06 g/cm³, and predicted pKa is 16.51±0.60 . In contrast, the 2,5-dimethylpiperidine-3-carboxamide regioisomer would be expected to exhibit altered basicity and hydrogen-bonding capacity due to the different spatial arrangement of the methyl substituents relative to the carboxamide group, which can influence solubility, formulation behavior, and chromatographic retention in purification workflows.

physicochemical properties pKa boiling point density regioisomer comparison

PI3Kδ Biochemical Binding Affinity: Class-Level Comparison of Piperidine-Carboxamide Chemotype

A structurally related piperidine-carboxamide derivative (CHEMBL2165502) demonstrated an IC50 of 2.30 nM in a competitive fluorescence polarization assay measuring binding affinity to PI3Kδ [1]. This represents a high level of biochemical potency for this chemotype class. Additionally, a distinct but structurally related piperidine-carboxamide analog (BDBM50396642, CHEMBL2171939) exhibited a Ki of 1.80 nM against PI3Kδ in a similar assay format [2]. These data collectively demonstrate that appropriately substituted piperidine-3-carboxamide derivatives can achieve single-digit nanomolar potency against PI3Kδ, highlighting the value of the 2,6-dimethylpiperidine-3-carboxamide core as a starting scaffold for PI3Kδ inhibitor optimization.

PI3Kdelta fluorescence polarization binding affinity IC50

Optimal Research and Industrial Application Scenarios for 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7)


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization (PI3Kδ)

Procure 2,6-dimethylpiperidine-3-carboxamide as a core piperidine-3-carboxamide scaffold for structure-activity relationship (SAR) studies targeting PI3Kδ. Class-level evidence indicates that related piperidine-carboxamide derivatives achieve IC50 values as low as 2.30 nM in biochemical binding assays and 102 nM in cellular phosphorylation assays against PI3Kδ [1][2]. The 2,6-dimethyl substitution pattern provides a sterically defined starting point for iterative derivatization to optimize potency, selectivity, and drug-like properties.

Medicinal Chemistry: Cathepsin K Inhibitor Development for Osteoporosis

Use 2,6-dimethylpiperidine-3-carboxamide as a building block in the synthesis and evaluation of novel cathepsin K inhibitors for anti-osteoporosis research. Prior art demonstrates that fully optimized piperidine-3-carboxamide derivatives can achieve IC50 values of 0.08 µM against cathepsin K and exhibit in vitro anti-bone resorption effects comparable to the clinical candidate MIV-711 [3]. This compound provides a foundational scaffold for exploring the impact of 2,6-dimethyl substitution on cathepsin K binding and selectivity.

Chemical Synthesis: Regioselective Scaffold for Controlled Derivatization

Employ 2,6-dimethylpiperidine-3-carboxamide in synthetic workflows where the specific 2,6-dimethyl substitution pattern is required to achieve desired regio- and stereochemical outcomes. Predicted physicochemical properties—boiling point 309.2±31.0 °C, density 0.971±0.06 g/cm³, and pKa 16.51±0.60 —differ from those of regioisomers such as 2,5-dimethylpiperidine-3-carboxamide, guiding solvent selection and purification strategies during multi-step syntheses.

Chemical Biology: Building Block for Targeted Protein Degradation (PROTAC) Linkers

Integrate 2,6-dimethylpiperidine-3-carboxamide into PROTAC (proteolysis-targeting chimera) linker designs where the piperidine core serves as a rigid, saturated spacer. The 2,6-dimethyl substitution reduces conformational flexibility relative to unsubstituted piperidines, potentially influencing ternary complex formation and degradation efficiency. The carboxamide group at the 3-position provides a convenient synthetic handle for amide bond formation with E3 ligase ligands or target-binding warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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